N-(3,5-dimethylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
N-(3,5-dimethylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a bicyclic heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core. This structure integrates a thiazole ring fused with an imidazole moiety, substituted at positions 3, 6, and the carboxamide nitrogen. Key substituents include:
- 3-Methyl group: Enhances lipophilicity and metabolic stability.
- 6-(4-Fluorophenyl): Fluorine improves electronegativity and bioavailability.
- N-(3,5-Dimethylphenyl) carboxamide: Aromatic substituents may influence binding affinity and solubility.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3OS/c1-12-8-13(2)10-17(9-12)23-20(26)19-14(3)25-11-18(24-21(25)27-19)15-4-6-16(22)7-5-15/h4-11H,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAESYCFLINJKQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure characterized by an imidazo-thiazole core, which is known for its diverse biological activities. The presence of the dimethyl and fluorophenyl substituents enhances its pharmacological profile.
Structure Overview
| Component | Description |
|---|---|
| Core Structure | Imidazo[2,1-b][1,3]thiazole |
| Substituents | 3,5-Dimethylphenyl, 4-Fluorophenyl |
| Functional Group | Carboxamide |
Antitumor Activity
Research indicates that thiazole derivatives exhibit promising antitumor properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The thiazole ring is believed to interact with cellular targets involved in tumor proliferation and survival. The electron-donating groups on the phenyl rings enhance the compound's reactivity and binding affinity to these targets .
- Efficacy Data : In vitro studies have reported IC50 values ranging from 1.61 µg/mL to 2.32 µg/mL against specific cancer cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar thiazole derivatives have demonstrated activity against bacterial strains and Mycobacterium tuberculosis.
- Antitubercular Activity : Compounds with similar structures have shown IC90 values indicating effective inhibition of Mycobacterium tuberculosis growth without significant toxicity to normal cells .
Structure-Activity Relationship (SAR)
SAR studies reveal that modifications on the phenyl rings significantly influence biological activity. The presence of electron-donating groups like methyl enhances cytotoxic effects while halogen substitutions can modulate activity levels.
| Modification | Effect on Activity |
|---|---|
| Electron-donating groups | Increase cytotoxicity |
| Halogen substitutions | Varies activity based on position |
Case Studies
Several studies have documented the biological evaluation of imidazo-thiazole derivatives:
- Study on Antitumor Effects :
- Antimicrobial Evaluation :
Comparison with Similar Compounds
Structural Analogues with Imidazo-Thiazole/Thiadiazole Cores
Compound 3 from
- Structure : 2-(4-Fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole.
- Key Differences :
- Replaces the thiazole ring with a 1,3,4-thiadiazole.
- Nitro and methoxy groups alter electronic properties compared to the target’s methyl and dimethylphenyl groups.
- Synthesis : Condensation of a thiadiazol-2-amine with phenacyl bromide .
N-(4-Imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide ()
- Structure : Features an oxazole-carboxamide substituent instead of dimethylphenyl.
- Implications : The oxazole ring may enhance hydrogen bonding but reduce lipophilicity compared to the target’s aromatic carboxamide .
Benzothiazole Carboxamide Derivatives ()
Compounds 3e–3g and 4a–4d are benzothiazole carboxamides with varied amine substituents (e.g., cycloheptyl, cyclohexylmethyl).
- Bulky substituents (e.g., cycloheptyl in 3e) may hinder membrane permeability compared to the target’s planar fluorophenyl group.
- Synthesis Yields : Ranged from 10.2% (3g) to 57.5% (4b), highlighting synthetic challenges with sterically hindered amines .
1,2,4-Triazole Derivatives ()
Compounds 7–9 are 1,2,4-triazole-3-thiones with sulfonyl and difluorophenyl groups.
- Key Differences: Triazole rings offer distinct tautomeric behavior (thione vs. thiol) absent in the target compound.
- Spectroscopic Data :
Pharmacological and Physicochemical Properties
*Estimated based on structural analogs.
Q & A
Q. How to address reproducibility challenges in multi-step syntheses?
- Best Practices :
- Document exact stoichiometry and solvent grades (e.g., anhydrous DMF purity affects cyclization ).
- Standardize workup protocols (e.g., column chromatography gradients, recrystallization solvents) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
